molecular formula C25H21ClN6O3 B2917347 N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1112011-51-4

N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2917347
CAS No.: 1112011-51-4
M. Wt: 488.93
InChI Key: RBBQNOANOWFOAB-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a cyclopropyl-1,2,4-oxadiazole methyl group at position 3, an 8-methyl group, and a 4-oxo moiety. The acetamide side chain is linked to a 4-chlorophenyl group, which may enhance lipophilicity and target binding .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O3/c1-14-2-9-19-18(10-14)22-23(32(19)11-20(33)28-17-7-5-16(26)6-8-17)25(34)31(13-27-22)12-21-29-24(30-35-21)15-3-4-15/h2,5-10,13,15H,3-4,11-12H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBQNOANOWFOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C5CC5)CC(=O)NC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with various substituents on the chlorophenyl group .

Scientific Research Applications

N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting antitumor effects .

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group on the oxadiazole (target compound) may confer greater metabolic stability compared to ethyl or methyl substituents (e.g., ).
  • Fluorophenyl or methoxyphenyl substituents () could alter solubility and target affinity relative to the chlorophenyl group.

Indole-Based Analogues (Non-Pyrimidoindole Core)

describes indole derivatives with acetamide side chains and variable aryl substituents:

Compound ID Substituents (Ar) Melting Point Yield Notable Features Reference
10j 3-chloro-4-fluorophenyl 192–194°C 8% Dual halogen substitution
10k Naphthalen-1-yl 175–176°C 6% Bulky aromatic group
10l 4-nitrophenyl 190–191°C 14% Electron-withdrawing nitro group
10m Pyridin-2-yl 153–154°C 17% Heteroaromatic substitution

Key Observations :

  • Nitro or pyridyl groups () may increase polarity but reduce membrane permeability relative to chlorophenyl.

Research Findings and Trends

  • Synthetic Challenges : Low yields (6–17% in ) are common for such complex heterocycles, necessitating optimized protocols.
  • Structure-Activity Relationships (SAR) :
    • Chlorophenyl groups (target compound, ) are prevalent in kinase inhibitors due to their hydrophobic interactions.
    • Oxadiazole moieties () enhance metabolic resistance compared to thioacetamide or sulfonyl groups ().
  • Biological Potential: While explicit data are lacking, analogues in show anticancer activity via Bcl-2/Mcl-1 inhibition or apoptosis induction, suggesting a plausible mechanism for the target compound.

Biological Activity

N-(4-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A 4-chlorophenyl group
  • A cyclopropyl moiety attached to a 1,2,4-oxadiazole
  • An 8-methyl pyrimidine derivative

This structural complexity is believed to contribute to its diverse biological effects.

The mechanism of action of this compound involves interactions with various molecular targets. It has been shown to inhibit specific enzymes and receptors related to inflammatory pathways and cancer cell proliferation.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Key Findings:

  • The compound showed selective cytotoxicity against A549 lung cancer cells with an IC50 value lower than 3.9 µg/mL.
  • In comparison with standard treatments such as cisplatin (IC50 = 26.00 ± 3.00 µg/mL), the compound demonstrated superior efficacy in inhibiting cancer cell growth .
CompoundCell LineIC50 (µg/mL)Comparison
N-(4-chlorophenyl)-2-{...}A549< 3.9Superior to cisplatin
CisplatinA54926.00 ± 3.00Reference

COX Inhibition

The compound also exhibits inhibitory effects on cyclooxygenases (COX), which are key enzymes in the inflammatory process.

Inhibition Data:

  • COX-1 Inhibition: 59.52%
  • COX-2 Inhibition: 50.59%

These percentages indicate a strong potential for anti-inflammatory applications .

Case Studies

In vitro studies using NIH/3T3 mouse embryonic fibroblast cells indicated that while the compound was effective against cancer cells, it displayed minimal cytotoxicity towards healthy cells at effective concentrations. This selectivity is crucial for developing therapeutic agents with reduced side effects.

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